

Thermochemical Data and Reaction Pathways of 10-Undecen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 10-Undecen-1-ol

Cat. No.: B085765

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This technical guide provides a comprehensive overview of the thermochemical properties of **10-undecen-1-ol**, intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes available thermochemical data, details relevant experimental methodologies for its determination, and visualizes key reaction pathways involving this versatile long-chain unsaturated alcohol.

Thermochemical Data of 10-Undecen-1-ol

Precise experimental thermochemical data for **10-undecen-1-ol** is not readily available in the current literature. However, reliable estimations based on established computational methods provide valuable insights into its energetic properties. The following table summarizes key thermochemical parameters for **10-undecen-1-ol**, primarily calculated using the Joback method, a group contribution approach for the prediction of thermophysical properties of pure organic compounds.^[1] For comparative purposes, experimental data for the closely related saturated alcohol, 1-undecanol, is also provided where available.

Table 1: Estimated Thermochemical Data for **10-Undecen-1-ol**

Property	Symbol	Value	Unit	Source / Method
Molar Mass	M	170.29	g/mol	IUPAC
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	-297.17	kJ/mol	Cheméo (Joback Method)[1]
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	$\Delta_f G^\circ_{\text{gas}}$	-7.24	kJ/mol	Cheméo (Joback Method)[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	56.09	kJ/mol	Cheméo (Joback Method)[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	27.05	kJ/mol	Cheméo (Joback Method)[1]
Ideal Gas Heat Capacity (298.15 K)	C_p, gas	~409	J/(mol·K)	Cheméo (Joback Method, interpolated)
Normal Boiling Point	T _b	539.94	K	Cheméo (Joback Method)
Melting Point	T _m	272.79	K	Cheméo (Joback Method)

Table 2: Experimental Thermochemical Data for 1-Undecanol (for comparison)

Property	Symbol	Value	Unit	Source
Standard Molar Enthalpy of Formation (Liquid, 298.15 K)	$\Delta_f H^\circ$	-433.9 ± 1.3	kJ/mol	NIST WebBook
Standard Molar Enthalpy of Vaporization (298.15 K)	$\Delta_{\text{vap}} H^\circ$	76.5 ± 1.7	kJ/mol	NIST WebBook
Standard Molar Heat Capacity (Liquid, 298.15 K)	$C_{\text{p},\text{l}}$	344.9 ± 1.0	J/(mol·K)	NIST WebBook

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like **10-undecen-1-ol** relies on precise calorimetric measurements. The following section details a standard experimental protocol for determining the enthalpy of combustion, a key parameter for deriving the enthalpy of formation.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard molar enthalpy of combustion ($\Delta_c H^\circ$) of a liquid organic compound such as **10-undecen-1-ol** can be determined using a static bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus:

- Static bomb calorimeter
- Oxygen cylinder with pressure regulator
- Crucible (platinum or stainless steel)
- Fuse wire (e.g., platinum or nickel-chromium)
- Cotton thread
- Balance (accurate to ± 0.0001 g)
- Thermometer or temperature sensor with high resolution (e.g., ± 0.001 K)
- Pellet press (for solid samples, not required for liquid **10-undecen-1-ol**)

Procedure:

- Sample Preparation: A precisely weighed sample of **10-undecen-1-ol** (typically 0.5 - 1.0 g) is placed in the crucible. A piece of fuse wire of known mass and length is connected to the electrodes of the bomb, with a cotton thread tied to the wire and its end dipped into the liquid sample to ensure ignition.
- Bomb Assembly and Charging: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: The bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter is assembled with a stirrer and a temperature measuring device.
- Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the initial drift).

- Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a constant rate of temperature change is again established (the final drift).
- Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount of wire that has combusted. The bomb washings are collected to analyze for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contained sulfur), which contribute to the total heat released.

Calculations: The total heat released (q_{total}) is calculated from the corrected temperature rise (ΔT) and the heat capacity of the calorimeter ($C_{\text{calorimeter}}$). The heat capacity of the calorimeter is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.

- $q_{\text{total}} = C_{\text{calorimeter}} \times \Delta T$

The heat of combustion of the sample (q_{sample}) is then found by subtracting the heat contributions from the combustion of the fuse wire (q_{fuse}) and the formation of nitric acid (q_{acid}).

- $q_{\text{sample}} = q_{\text{total}} - q_{\text{fuse}} - q_{\text{acid}}$

Finally, the standard molar enthalpy of combustion (ΔcH°) is calculated by dividing the heat of combustion of the sample by the number of moles of the sample burned.

- $\Delta cH^\circ = - (q_{\text{sample}} / n_{\text{sample}})$

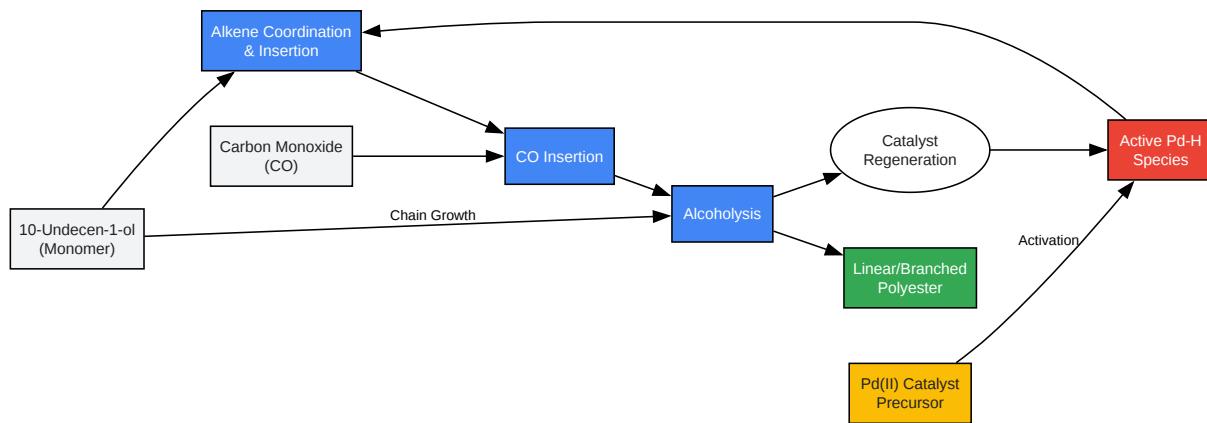
The negative sign indicates that the combustion is an exothermic process.

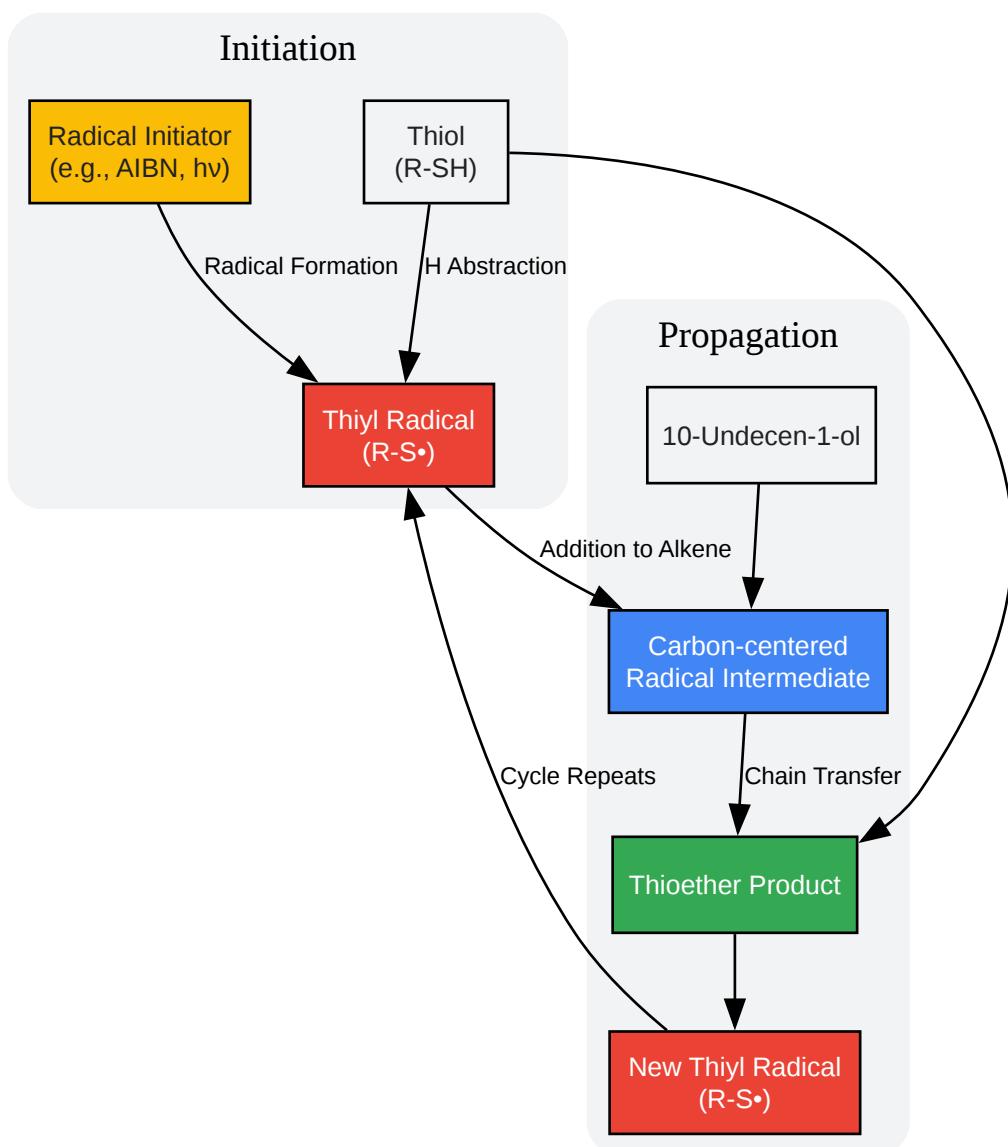
Visualized Reaction Pathways

10-Undecen-1-ol, with its terminal double bond and primary alcohol functional group, is a valuable monomer for the synthesis of various polymers. The following diagrams, generated using the DOT language, illustrate two important polymerization pathways.

Palladium-Catalyzed Hydroesterificative Polymerization

Hydroesterificative polymerization is an atom-economical method for producing polyesters from unsaturated alcohols. In this process, carbon monoxide is incorporated into the polymer backbone. The reaction is typically catalyzed by a palladium complex.





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References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

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